molecular formula C12H16BF3N2O2 B3244609 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1628185-65-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B3244609
M. Wt: 288.08 g/mol
InChI Key: RPYGHSFLMWIFBJ-UHFFFAOYSA-N
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Description

This compound is a type of organoboron compound, which are known for their roles in organic chemistry, particularly in transition metal catalyzed reactions such as the Suzuki coupling. The presence of the pyridin-2-amine group suggests that this compound might be used in the synthesis of various pharmaceuticals or biologically active compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridin-2-amine derivative with a boronic ester, possibly in the presence of a transition metal catalyst. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and a boronic ester group. The trifluoromethyl group would add a degree of electronegativity to the molecule.



Chemical Reactions Analysis

As an organoboron compound, this molecule could be involved in various types of chemical reactions. The boronic ester group can undergo coupling reactions with various types of organic substrates in the presence of a transition metal catalyst. The pyridin-2-amine group could potentially undergo reactions with electrophiles or act as a ligand in metal complexation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it’s used in drug design.


Safety And Hazards

Like many chemical compounds, handling this substance would likely require standard safety precautions such as the use of gloves and eye protection. The exact safety profile would depend on factors like its reactivity, toxicity, and potential for exposure.


Future Directions

The future research directions for this compound would likely depend on its applications. If it proves useful in the synthesis of pharmaceuticals or biologically active compounds, research might focus on improving its synthesis, exploring its reactivity, or finding new applications for it.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more accurate and detailed analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(17)18-9(7)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYGHSFLMWIFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

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